molecular formula C17H20O3 B091271 1,3-bis(2-methylphenoxy)propan-2-ol CAS No. 17181-49-6

1,3-bis(2-methylphenoxy)propan-2-ol

Cat. No.: B091271
CAS No.: 17181-49-6
M. Wt: 272.34 g/mol
InChI Key: GZSFOYFMSYYKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(2-methylphenoxy)propan-2-ol, with the CAS Registry Number 17181-49-6, is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This structure is characterized by a propan-2-ol central chain linked at the 1 and 3 positions by oxygen atoms to two 2-methylphenyl (o-tolyl) rings . This places it as a core structural motif in a class of compounds under investigation for their biological activity. Researchers should note that this specific hydroxy-functionalized compound can serve as a key synthetic intermediate for the preparation of more complex molecules, such as 1,3-bis(aryloxy)propan-2-amines, which have demonstrated significant research value. The primary research interest in this compound family lies in its potential antibacterial properties. Studies on structurally related 1,3‐bis(aryloxy)propan‐2‐amines have shown potent activity against Gram-positive bacterial pathogens, including Staphylococcus aureus , Enterococcus faecalis , and Streptococcus pyogenes . Notably, these related compounds have also proven effective against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low micromolar range and a suggested bactericidal mechanism of action . Target prediction studies for the analogous amine compounds suggest potential interactions with essential bacterial proteins, such as the cell division protein FtsZ, the Quinolone resistance protein NorA, and Enoyl‐[acyl‐carrier‐protein] reductase (FabI) . This makes the 1,3-bis(aryloxy)propan-2-ol structure a promising scaffold in the ongoing development of new antibacterial agents to combat multidrug-resistant infections. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

17181-49-6

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,3-bis(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3

InChI Key

GZSFOYFMSYYKJH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O

Canonical SMILES

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O

Other CAS No.

17181-49-6

Synonyms

o-Tolyl-alpha-myanesin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with o-cresol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

    Reactants: 2-Propanol and o-cresol

    Catalyst: Acidic or basic catalyst

    Solvent: Commonly used solvents include toluene or dichloromethane

    Temperature: Elevated temperatures (typically around 100-150°C)

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,3-bis(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1,3-bis(2-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(2-methylphenoxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The o-tolyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Aryloxy Substituents

1,3-Bis(2-Methoxyphenoxy)propan-2-ol (Guaifenesin Impurity D)
  • Structure: Substituted with 2-methoxyphenoxy groups.
  • Molecular Weight : 304.34 g/mol .
  • This compound is primarily noted as a pharmaceutical impurity, unlike the target compound, which is explored for antileishmanial activity .
1,3-Bis(2-Isopropyl-5-Methylphenoxy)propan-2-ol
  • Structure: Features bulkier 2-isopropyl-5-methylphenoxy substituents.
  • Relevance : The additional isopropyl and methyl groups enhance steric hindrance and hydrophobicity, which may influence binding affinity in biological systems. This compound was synthesized for green resin applications, highlighting its utility in material science .

Triazole-Substituted Analogues: Fluconazole and Derivatives

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)
  • Structure : Replaces aryloxy groups with 1,2,4-triazole rings and a difluorophenyl moiety.
  • Molecular Weight : 306.3 g/mol .
  • Key Differences: Bioactivity: Fluconazole is a potent antifungal agent targeting fungal cytochrome P450 enzymes, whereas the target compound is investigated for antiparasitic activity . Solubility: Fluconazole is slightly soluble in water but freely soluble in methanol, whereas the target compound’s aryloxy groups likely reduce aqueous solubility .
Fluconazole Polymorphs and Derivatives
  • Example: 2-(4-(Dimethylamino)-2-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol monohydrate.
  • This highlights how substituent tweaks can optimize pharmacokinetics .

Amino- and Alkoxy-Substituted Analogues

1,3-Bis(Isopropylamino)propan-2-ol
  • Structure: Substituted with isopropylamino groups.
  • Molecular Weight : 174.29 g/mol .
  • Key Differences: Amino groups impart basicity and hydrogen-bonding capacity, which could enhance solubility in acidic environments. Applications are less defined compared to the target compound’s antileishmanial focus .
Tripropylene Glycol (1,3-Bis[(1-Methylethylene)bis(oxy)]propanol)
  • Structure : Alkoxy substituents instead of aryloxy groups.
  • Properties : Highly hygroscopic and water-soluble due to ether linkages, making it a functional solvent. Contrasts with the target compound’s moderate hydrophobicity .

Metallophthalocyanine Derivatives

1,3-Bis[3-(Diethylamino)phenoxy]propan-2-ol-Substituted Phthalocyanines
  • Structure: Diethylamino-phenoxy substituents on a phthalocyanine core.
  • Applications: Used in materials science for catalysis or photodynamic therapy. The diethylamino groups enhance electron-donating capacity, differing from the target compound’s simpler methylphenoxy groups .

Q & A

Q. Experimental Design :

Synthesize derivatives via Ullmann coupling or SNAr reactions.

Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) .

Compare QSAR models to correlate substituent effects with activity .

What are the challenges in impurity profiling during scale-up, and how are they mitigated?

Advanced Research Question
Methodological Answer:
Common impurities include:

  • Monosubstituted Byproducts : From incomplete etherification.
  • Oxidation Products : Hydroxyketones formed under acidic conditions.

Q. Mitigation Strategies :

  • Chromatography : Use reverse-phase HPLC with PDA detection (λ = 254 nm) to separate impurities .
  • Process Optimization : Control pH (<8) and oxygen levels to prevent oxidation .

What safety protocols are critical for handling this compound in the lab?

Basic Research Question
Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., epichlorohydrin) .
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

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